2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
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Overview
Description
2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with piperazine to form an intermediate, which is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The trichloro and trifluoromethyl groups contribute to its reactivity, allowing it to bind to and modify biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the piperazine moiety.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: Shares the trifluoromethyl group but has different substituents on the aromatic ring.
Uniqueness
2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is unique due to the combination of trichloro and trifluoromethyl groups with a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H12Cl3F3N2O |
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Molecular Weight |
375.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H12Cl3F3N2O/c14-12(15,16)11(22)21-6-4-20(5-7-21)10-3-1-2-9(8-10)13(17,18)19/h1-3,8H,4-7H2 |
InChI Key |
PUEXVMSSPAOIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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